N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
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Overview
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide, also known as DBH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DBH is a hydrazide derivative that has been synthesized through a multi-step reaction process.
Scientific Research Applications
- Discovery : Benzothiazolylpyrazole-4-carboxamides I-III were discovered as potent SDH inhibitors using active fragment exchange and link approaches . Among these, compound Ip (N-(1-((4,6-difluorobenzo[d]thiazol-2-yl)thio)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide) exhibited excellent fungicidal activity against Fusarium graminearum Schw (EC50 = 0.93 μg/mL), outperforming commercial fungicides thifluzamide and boscalid .
- Mechanism : Hydrophobic interactions were identified as the primary driving forces between the ligands and SDH. Remarkably, compound Ip also stimulated wheat seedling growth and increased biomass in Arabidopsis thaliana .
Fungicidal Activity
Urease Inhibition
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting they can have a range of molecular and cellular effects .
Action Environment
The activity of thiazole derivatives can be influenced by various factors, including the physiological environment and the presence of other compounds .
properties
IUPAC Name |
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3OS/c15-8-3-1-7(2-4-8)13(21)19-20-14-18-12-10(17)5-9(16)6-11(12)22-14/h1-6H,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMPFTNLEOPKNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.